3-Phenyl-2-thioxo-oxazolidin-4-one

Tyrosinase inhibition Skin pigmentation Enzyme kinetics

3-Phenyl-2-thioxo-oxazolidin-4-one (CAS 35843-32-4, molecular formula C₉H₇NO₂S, molecular weight 193.22 g/mol) is a heterocyclic small molecule belonging to the 2-thioxo-oxazolidin-4-one family. Its core structure features a five-membered oxazolidinone ring bearing a thioxo group at position 2 and an N-phenyl substituent at position 3, which together confer the β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold associated with tyrosinase inhibitory activity.

Molecular Formula C9H7NO2S
Molecular Weight 193.22 g/mol
Cat. No. B303258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-2-thioxo-oxazolidin-4-one
Molecular FormulaC9H7NO2S
Molecular Weight193.22 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=S)O1)C2=CC=CC=C2
InChIInChI=1S/C9H7NO2S/c11-8-6-12-9(13)10(8)7-4-2-1-3-5-7/h1-5H,6H2
InChIKeyNONKTMQOPBJHJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-2-thioxo-oxazolidin-4-one: Chemical Identity and Scaffold Overview for Procurement Decisions


3-Phenyl-2-thioxo-oxazolidin-4-one (CAS 35843-32-4, molecular formula C₉H₇NO₂S, molecular weight 193.22 g/mol) is a heterocyclic small molecule belonging to the 2-thioxo-oxazolidin-4-one family . Its core structure features a five-membered oxazolidinone ring bearing a thioxo group at position 2 and an N-phenyl substituent at position 3, which together confer the β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold associated with tyrosinase inhibitory activity [1]. This compound serves as the parent template for a series of (Z)-5-(substituted benzylidene) analogues that have been systematically profiled for biological activity in peer-reviewed studies [2].

Why 3-Phenyl-2-thioxo-oxazolidin-4-one Cannot Be Replaced by Generic Rhodanines or Oxazolidinones Without Quantitative Activity Loss


Generic substitution within the 2-thioxo heterocycle class is unreliable because the ring heteroatom identity (O in oxazolidinones vs. S in thiazolidinones/rhodanines) determines both the electronic environment of the PUSC scaffold and the resulting biological activity profile [1]. The N-phenyl-2-thioxo-oxazolidin-4-one template has been specifically validated for competitive tyrosinase inhibition with potency exceeding kojic acid, whereas structurally analogous N-phenyl rhodanine (3-phenyl-2-thioxo-thiazolidin-4-one, CAS 1457-46-1) has been reported primarily for antimalarial and antibacterial activity rather than tyrosinase inhibition, and 2-oxo-oxazolidinones such as linezolid target bacterial protein synthesis via an entirely distinct mechanism [2][3]. These mechanism-level divergences mean that source-vendor interchange without experimental re-profiling would undermine target-specific assay reproducibility and potentially invalidate structure–activity relationship (SAR) conclusions.

Head-to-Head Quantitative Evidence for 3-Phenyl-2-thioxo-oxazolidin-4-one Derivatives vs. Kojic Acid and In-Class Comparators


Tyrosinase Inhibitory Potency: 1c and 1j vs. Kojic Acid (IC₅₀ Comparison)

Among 16 (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxooxazolidin-4-one analogues synthesized and tested against mushroom tyrosinase, compound 1c (IC₅₀ = 4.70 ± 0.40 μM) and compound 1j (IC₅₀ = 11.18 ± 0.54 μM) exhibited 4.9-fold and 2.1-fold greater inhibitory potency, respectively, than the widely used reference inhibitor kojic acid (IC₅₀ = 23.18 ± 0.11 μM) in the same assay [1].

Tyrosinase inhibition Skin pigmentation Enzyme kinetics

Competitive Inhibition Mechanism Confirmed by Lineweaver-Burk Kinetics for 3-Phenyl-2-thioxo-oxazolidin-4-one Derivatives 1c and 1j

Kinetic analysis using Lineweaver-Burk plots demonstrated that both 1c and 1j act as competitive inhibitors of mushroom tyrosinase with respect to L-DOPA substrate, a mechanism that was independently corroborated by four molecular docking programs (AutoDock 4, AutoDock Vina, Dock 6, and Schrödinger Suite) [1]. In contrast, the comparator kojic acid, while also a competitive inhibitor, exhibited weaker computed binding affinity to the tyrosinase active site across all four docking programs [1][2].

Enzyme kinetics Competitive inhibition Mechanism of action

Cellular Tyrosinase Suppression: 1c and 1j Outperform Kojic Acid at Lower Concentration in B16F10 Melanoma Cells

In α-MSH- and IBMX-co-stimulated B16F10 melanoma cells, compounds 1c and 1j at 10 μM significantly and dose-dependently reduced cellular tyrosinase activity, and at this concentration were more potent than kojic acid tested at a higher concentration of 20 μM [1]. Additionally, both 1c and 1j inhibited melanogenesis, with the anti-melanogenic effects attributable primarily to tyrosinase inhibition [1]. Importantly, EZ-Cytox assays confirmed that 1c and 1j were not cytotoxic to B16F10 cells at the tested concentrations [1].

Cellular assay Melanogenesis B16F10 melanoma

Human Tyrosinase Homology Model Docking Predicts Cross-Species Translation for 3-Phenyl-2-thioxo-oxazolidin-4-one Scaffold

Docking simulations using a human tyrosinase homology model indicated that compounds 1c and 1j can also strongly inhibit human tyrosinase, extending the target engagement prediction beyond the mushroom enzyme to the therapeutically relevant human isoform [1]. While this evidence is computational rather than experimental, it provides a cross-species translatability signal not routinely available for in-class alternatives such as N-phenyl rhodanine derivatives, for which human tyrosinase docking data are absent from the peer-reviewed literature [2].

Homology modeling Human tyrosinase Translational research

Axial Chirality and Conformational Differentiation of N-(o-Aryl)-2-thioxo-oxazolidine-4-one Scaffolds

N-(o-Aryl)-2-thioxo-oxazolidine-4-one derivatives, closely related to 3-phenyl-2-thioxo-oxazolidin-4-one, exhibit axial chirality due to restricted rotation about the Nsp²–Caryl single bond, yielding atropisomeric M and P enantiomers that are separable by chiral HPLC [1]. Racemization barriers determined by temperature-dependent NMR and thermal racemization followed by enantiomeric resolution showed a linear increase with van der Waals radii of ortho-halogen substituents [1]. This stereochemical property is absent in the corresponding 2-oxo-oxazolidinone analogues and in simpler N-phenyl rhodanines lacking ortho substitution, providing a unique handle for chiral resolution-dependent applications [2].

Atropisomerism Axial chirality Enantiomeric separation

SAR Scope: 16-Analogue Library Establishes Substituent-Dependent Potency Range for the Parent Scaffold

A systematic SAR study of 16 (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxooxazolidin-4-one analogues (compounds 1a–1p) revealed a broad potency range for mushroom tyrosinase inhibition, with IC₅₀ values spanning from 4.70 μM (1c, the most potent) to substantially weaker activities for other substitution patterns [1]. This intra-scaffold potency range, anchored by the common 3-phenyl-2-thioxo-oxazolidin-4-one core, demonstrates that the parent template is a productive starting point for lead optimization; the 4.9-fold potency window over kojic acid observed for the best analogue 1c is not inherent to all substitution patterns, underscoring that the scaffold alone is necessary but insufficient—specific 5-benzylidene substitution is the driver of potency differentiation [1].

Structure–activity relationship Analog library Benzylidene substitution

Procurement-Relevant Application Scenarios for 3-Phenyl-2-thioxo-oxazolidin-4-one Based on Quantitative Evidence


Tyrosinase Inhibitor Lead Optimization Programs Targeting Hyperpigmentation

The 3-phenyl-2-thioxo-oxazolidin-4-one scaffold, specifically its 5-benzylidene derivatives 1c (IC₅₀ = 4.70 μM) and 1j (IC₅₀ = 11.18 μM), provides a validated starting point for medicinal chemistry campaigns seeking competitive tyrosinase inhibitors with potency exceeding kojic acid (IC₅₀ = 23.18 μM) [1]. Procurement of the parent compound enables systematic exploration of the 5-benzylidene substitution vector that the Choi et al. (2021) SAR study established as the primary potency determinant. Both 1c and 1j have been demonstrated to suppress cellular tyrosinase activity and melanin production in B16F10 melanoma cells at 10 μM, outperforming kojic acid at 20 μM without cytotoxicity, providing cell-based validation for hit-to-lead progression [1].

Chiral Separation Methodology Development Using Atropisomeric 2-Thioxo-oxazolidin-4-one Scaffolds

The axial chirality exhibited by N-(o-aryl)-2-thioxo-oxazolidine-4-one derivatives, arising from restricted rotation about the Nsp²–Caryl bond, creates an opportunity for analytical and preparative chiral separation method development [2]. Racemization barriers are tunable via ortho-substituent size (linear correlation with van der Waals radii), enabling systematic study of atropisomer stability. Procurement of enantiomerically enriched batches of 3-phenyl-2-thioxo-oxazolidin-4-one or its o-substituted derivatives supports chiral HPLC method validation (e.g., on Chiralpak AD-H columns) and stereochemical stability studies relevant to drug discovery programs where atropisomerism impacts pharmacological activity [2].

Negative Control Compound for Rhodanine-Based Antimalarial or Antibacterial Programs

The ring-oxygen analogue 3-phenyl-2-thioxo-oxazolidin-4-one (oxazolidinone ring) is structurally analogous to N-phenyl rhodanine (3-phenyl-2-thioxo-thiazolidin-4-one, thiazolidinone ring) but has not been reported to exhibit the antimalarial activity (IC₅₀ ~0.9–1.3 μg/mL against P. falciparum) documented for rhodanine derivatives [3]. This structure–activity divergence makes the oxazolidinone analogue a suitable negative control or selectivity probe for target engagement studies where the thiazolidinone sulfur atom is essential for activity. Procurement enables mechanism-of-action studies that discriminate between oxazolidinone-dependent and thiazolidinone-dependent biological effects.

Computational Chemistry Benchmarking and Docking Validation Studies

The 3-phenyl-2-thioxo-oxazolidin-4-one scaffold has been subjected to multi-program docking validation (AutoDock 4, AutoDock Vina, Dock 6, and Schrödinger Suite) against both mushroom tyrosinase crystal structures and a human tyrosinase homology model, with results cross-validated by Lineweaver-Burk competitive inhibition kinetics [1]. This rich computational dataset, publicly available through the PMC7753086 open-access article, makes the compound series an ideal benchmarking set for validating new docking algorithms or scoring functions. Procurement of the parent compound and its characterized analogues (1c, 1j) provides experimentally validated ligands for computational chemistry groups developing or testing structure-based drug design workflows [1].

Quote Request

Request a Quote for 3-Phenyl-2-thioxo-oxazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.